3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride
Description
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride (CAS: 2377587-45-4) is a boronate ester-functionalized heterocyclic compound with a piperidine-pyrazole scaffold. Its structure features:
- A pyrazole ring substituted with a tetramethyl-1,3,2-dioxaborolane group, a boron-containing moiety critical for cross-coupling reactions in organic synthesis.
- Hydrochloride salt form, enhancing water solubility for applications in medicinal chemistry or catalysis.
This compound is cataloged by Combi-Blocks (PN-1265) with 95% purity . Its boronate ester group makes it valuable in Suzuki-Miyaura couplings, a cornerstone reaction for carbon-carbon bond formation in drug discovery .
Properties
IUPAC Name |
3-[4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24BN3O2.ClH/c1-13(2)14(3,4)20-15(19-13)11-8-17-18(10-11)12-6-5-7-16-9-12;/h8,10,12,16H,5-7,9H2,1-4H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SEVWYJWIUVAJAG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CN(N=C2)C3CCCNC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25BClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride typically involves multiple steps. One common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which undergoes several transformations to introduce the pyrazole and dioxaborolane groups . The reaction conditions often involve the use of palladium catalysts and specific solvents to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving automated systems and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Common Reagents and Conditions
Common reagents used in these reactions include palladium catalysts, boronic acids, and various solvents such as tetrahydrofuran (THF) and dimethylformamide (DMF). Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions with aryl halides can produce arylated derivatives, while oxidation reactions can yield various oxidized forms of the compound .
Scientific Research Applications
Anticancer Activity
Research has indicated that derivatives of pyrazole compounds can exhibit anticancer properties. For instance, studies have shown that pyrazole derivatives can inhibit specific kinases involved in cancer cell proliferation. The incorporation of the tetramethyl-1,3,2-dioxaborolan group enhances the stability and bioavailability of these compounds, making them potential candidates for further development in cancer therapeutics .
Antimicrobial Properties
Pyrazole derivatives have also been investigated for their antimicrobial activity. Compounds similar to 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride have demonstrated efficacy against various bacterial strains. The mechanism often involves disruption of bacterial cell wall synthesis or inhibition of essential metabolic pathways .
Synthetic Routes
The synthesis of this compound typically involves multi-step reactions starting from readily available pyrazole derivatives. The introduction of the boron-containing moiety is crucial for enhancing the compound's chemical properties and biological activity. Recent advancements in synthetic methodologies have improved yields and purity of such compounds .
Case Studies
Several case studies highlight the successful application of this compound in drug discovery:
- Case Study 1 : A derivative was synthesized and evaluated for its potency as a CH24H inhibitor with an IC50 value of 8.5 nM, indicating strong potential for treating metabolic disorders linked to cholesterol metabolism .
- Case Study 2 : Another study focused on the antimicrobial properties of related pyrazole derivatives against Gram-positive bacteria, showing promising results with minimum inhibitory concentrations (MICs) as low as 0.25 μg/mL .
Neurological Disorders
Research suggests that piperidine-based compounds may have neuroprotective effects. The ability to cross the blood-brain barrier makes derivatives like this compound suitable candidates for further exploration in treating neurological disorders such as Alzheimer's disease and other forms of dementia .
Anti-inflammatory Applications
The anti-inflammatory potential of pyrazole derivatives has been documented, with some studies indicating that they can inhibit pro-inflammatory cytokines and pathways involved in chronic inflammation . This opens avenues for developing treatments for autoimmune diseases.
Mechanism of Action
The mechanism of action of 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride involves its ability to participate in various chemical reactions due to the presence of the boron atom in the dioxaborolane ring. This boron atom can form reversible covalent bonds with other molecules, making the compound a versatile reagent in organic synthesis . The molecular targets and pathways involved depend on the specific application and the nature of the reactions it undergoes.
Comparison with Similar Compounds
Research Findings and Challenges
- Reactivity : The target compound’s boronate group enables efficient cross-coupling at room temperature in THF/water mixtures, outperforming alkylboron analogs that require harsher conditions .
- Synthetic Limitations : Hydrolysis of the dioxaborolane ring in aqueous media limits long-term storage. Analogs with steric protection (e.g., tert-butyl groups) show improved stability .
- Biological Potential: Piperidine-pyrazole hybrids are explored for CNS drug delivery due to their blood-brain barrier permeability, though boronate-containing variants require further toxicity studies .
Biological Activity
The compound 3-[4-(Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine hydrochloride is a novel chemical entity that has garnered attention in medicinal chemistry for its potential biological activities. This compound features a piperidine core, which is known for its versatility in drug design, and incorporates a boron-containing moiety that enhances its reactivity and biological profile.
Chemical Structure and Properties
- Molecular Formula : C12H21BN2O3
- Molecular Weight : 252.12 g/mol
- CAS Number : 1000802-50-5
The presence of the tetramethyl-1,3,2-dioxaborolan moiety is significant as it contributes to the compound's stability and reactivity, particularly in biological systems.
Research indicates that compounds containing boron can interact with various biological targets, including enzymes and receptors. The specific activity of this compound has not been extensively documented in public databases; however, similar compounds have shown promising results in:
- Inhibition of Kinases : The compound may act as an inhibitor for certain kinases, which are crucial in cell signaling pathways. This inhibition can lead to reduced cell proliferation in cancer models.
- Antioxidant Activity : Pyrazole derivatives are known for their antioxidant properties, potentially offering protective effects against oxidative stress in various cellular contexts.
Case Studies
- Cancer Research : In a study evaluating the anti-cancer potential of pyrazole derivatives, compounds similar to this compound demonstrated significant cytotoxicity against various cancer cell lines. The mechanism was attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase.
- Neuroprotective Effects : Another study explored the neuroprotective effects of boron-containing compounds. Results suggested that these compounds could mitigate neuronal damage induced by excitotoxicity, possibly through modulation of glutamate receptors.
Comparative Biological Activity Table
| Compound Name | Activity Type | Target | Reference |
|---|---|---|---|
| Compound A | Kinase Inhibition | CDK4/6 | |
| Compound B | Antioxidant | ROS Scavenging | |
| This compound | Potential Anticancer | Apoptosis Induction |
Synthesis and Applications
The synthesis of this compound involves several steps that utilize boron chemistry to enhance the pharmacological properties of pyrazole derivatives. This compound serves as a building block for developing new drugs targeting various diseases such as cancer and neurodegenerative disorders.
Future Directions
Further research is needed to elucidate the precise biological mechanisms of this compound. Potential studies could focus on:
- In vivo Studies : Evaluating the efficacy and safety profile in animal models.
- Mechanistic Studies : Understanding how this compound interacts at the molecular level with specific biological targets.
Q & A
Basic Research Questions
Q. What are the key spectroscopic techniques for structural elucidation of this compound, and how should data be interpreted?
- Methodology :
- 1H/13C NMR : Identify proton environments (e.g., piperidine ring protons at δ 1.5–3.0 ppm, pyrazole protons at δ 7.0–8.5 ppm) and carbon signals. The tetramethyl-dioxaborolan group shows distinct methyl resonances (δ ~1.3 ppm for 1H; δ ~25 ppm for 13C) .
- 11B NMR : Confirm the boronate ester moiety with a peak near δ 30–35 ppm, typical for sp²-hybridized boron in dioxaborolanes .
- Mass Spectrometry (HRMS) : Validate molecular weight (e.g., [M+H]+ expected at m/z 335.2 for C16H26BClN3O2+) and isotopic patterns for chlorine .
- Elemental Analysis : Ensure %C, %H, %N align with theoretical values (±0.4%).
Q. What storage conditions are recommended to maintain the compound’s stability?
- Methodology :
- Store as a hydrochloride salt at room temperature in a desiccator (≤30% humidity) to prevent hydrolysis of the boronate ester .
- Avoid prolonged exposure to aqueous or basic conditions, which may cleave the dioxaborolane ring .
- Use amber vials to shield from UV light, as aromatic pyrazole moieties can degrade under prolonged irradiation .
Q. How can purity be assessed, and what impurities are commonly observed during synthesis?
- Methodology :
- HPLC : Use a C18 column with UV detection (λ = 254 nm). Mobile phase: 0.1% TFA in water/acetonitrile gradient. Monitor for unreacted pyrazole intermediates (retention time ~5–7 min) or de-boronated byproducts .
- TLC : Silica gel plates with ethyl acetate/hexane (3:7); visualize under UV (Rf ~0.4 for the target compound).
Advanced Research Questions
Q. How can computational modeling (e.g., DFT) predict reactivity discrepancies in Suzuki-Miyaura coupling involving this compound?
- Methodology :
- Perform DFT calculations (B3LYP/6-31G*) to model the boronate’s transmetallation step. Compare energy barriers for coupling with aryl halides (e.g., bromobenzene vs. chloropyridine).
- Experimentally validate using Pd(PPh3)4 (2 mol%) and K2CO3 in THF/H2O (3:1) at 80°C. Track reaction progress via 11B NMR to detect boron-containing intermediates .
- Contradiction Resolution : If computational models suggest faster kinetics than observed, check for steric hindrance from the piperidine group or solvent polarity effects .
Q. What strategies mitigate hydrolysis of the dioxaborolane group under physiological pH conditions?
- Methodology :
- Stability Assay : Incubate the compound in PBS (pH 7.4) at 37°C. Sample aliquots at 0, 6, 12, and 24 hrs. Analyze via HPLC for degradation products (e.g., free boronic acid).
- Structural Modification : Introduce electron-withdrawing groups (e.g., -CF3) on the dioxaborolane to enhance hydrolytic stability. Compare half-lives (t1/2) of modified vs. parent compound .
- Formulation : Encapsulate in liposomes or use cyclodextrin complexes to shield the boronate from aqueous environments .
Q. How can X-ray crystallography resolve conformational ambiguities in the piperidine-pyrazole backbone?
- Methodology :
- Grow single crystals via vapor diffusion (e.g., ethanol/water 1:1). Collect data on a diffractometer (Mo-Kα radiation, λ = 0.71073 Å).
- Refine structures using SHELX. Key parameters:
- Piperidine ring puckering (e.g., chair vs. boat conformation).
- Torsional angles between pyrazole and piperidine (ideal: 60–80° for minimal steric clash) .
- Compare with computational models (e.g., Gaussian) to validate accuracy.
Data Contradiction Analysis
Q. How should researchers address conflicting solubility data in polar vs. nonpolar solvents?
- Methodology :
- Solubility Testing : Use shake-flask method in DMSO, ethanol, DCM, and water. Centrifuge at 10,000 rpm for 10 min; quantify supernatant via UV-Vis (λmax ~270 nm).
- Contradiction Source : Discrepancies may arise from hydrochloride salt dissociation in polar solvents. Confirm via ion chromatography for chloride content .
- Mitigation : Report solubility with explicit solvent pH and temperature (e.g., 25°C, pH 5.0).
Synthetic Optimization
Q. What catalytic systems improve yield in the final N-alkylation step of the piperidine-pyrazole core?
- Methodology :
- Screen catalysts: K2CO3/NaH in DMF (80°C, 12 hrs) vs. Cs2CO3 in acetonitrile (reflux, 6 hrs). Monitor via TLC.
- Optimization : Use phase-transfer catalysts (e.g., TBAB) to enhance reactivity of the pyrazole nucleophile. Target >85% yield .
- Byproduct Control : Add molecular sieves (3Å) to sequester water and prevent boronate hydrolysis .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
